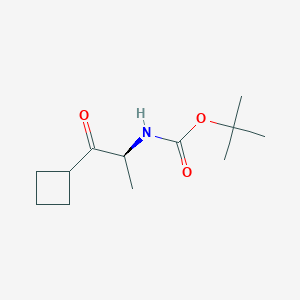![molecular formula C7H10N2OS B13163645 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one](/img/structure/B13163645.png)
1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions . The reaction conditions often include heating and the use of solvents such as ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The aminomethyl group may enhance binding affinity through hydrogen bonding and electrostatic interactions. Pathways involved include inhibition of microbial growth and modulation of biochemical pathways in cells .
類似化合物との比較
Similar Compounds
Thiazole: The parent compound with a similar ring structure.
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole ring.
Uniqueness
1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminomethyl and propanone groups allows for diverse chemical reactivity and potential biological activities not seen in simpler thiazole derivatives .
特性
分子式 |
C7H10N2OS |
|---|---|
分子量 |
170.23 g/mol |
IUPAC名 |
1-[2-(aminomethyl)-1,3-thiazol-4-yl]propan-1-one |
InChI |
InChI=1S/C7H10N2OS/c1-2-6(10)5-4-11-7(3-8)9-5/h4H,2-3,8H2,1H3 |
InChIキー |
QJZLLUBBNFZQEJ-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=CSC(=N1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-3-({[(3-chlorophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B13163569.png)
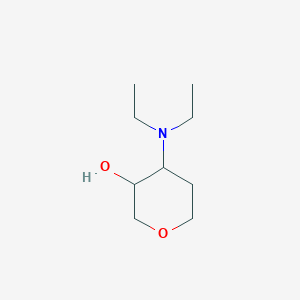
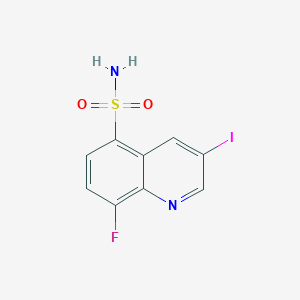

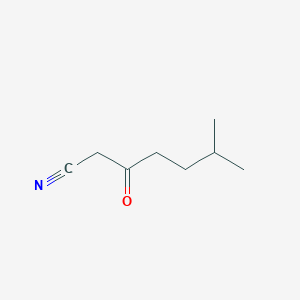
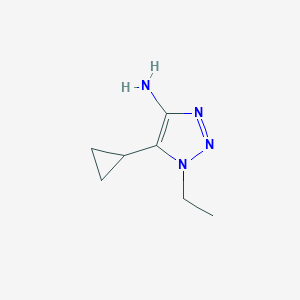
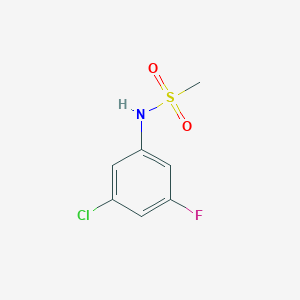


![4-[(1R)-2-Bromo-1-hydroxyethyl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B13163626.png)
![N-[(3R)-Piperidin-3-yl]ethane-1-sulfonamide](/img/structure/B13163627.png)
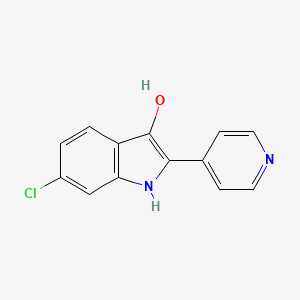
![Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13163632.png)
